N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is a compound that features a thiophene ring and a xanthene core Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties The xanthene core is a tricyclic structure that is often used in dyes and fluorescent materials
Scientific Research Applications
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Mechanism of Action
Target of Action
The compound N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is structurally related to methamphetamine . The primary targets of this compound are the norepinephrine and dopamine transporters , where it functions as a norepinephrine-dopamine reuptake inhibitor . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
The compound interacts with its targets by binding to the norepinephrine and dopamine transporters, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of norepinephrine and dopamine in the synaptic cleft, leading to prolonged neurotransmitter action on post-synaptic receptors .
Biochemical Pathways
The compound affects the norepinephrine and dopamine neurotransmitter systems. By inhibiting the reuptake of these neurotransmitters, it enhances the signaling in these pathways . The downstream effects include increased alertness, arousal, and other cognitive functions associated with norepinephrine and dopamine.
Pharmacokinetics
The compound’s metabolism is somewhat similar to methamphetamine . It undergoes hydroxylation, demethylation, and deamination . The end product is likely to be a substituted thiophene-2-carboxylic acid, which is then excreted in urine
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to the increased concentration of norepinephrine and dopamine in the synaptic cleft . This can lead to enhanced neuronal signaling and changes in various cognitive and physiological functions. The compound also has the potential for significant acute toxicity, with possible cardiovascular, gastrointestinal, and psychotic symptoms .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Xanthene Core: The thiophene derivative is then coupled with the xanthene core using a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or organometallic reagents like Grignard reagents.
Major Products
Oxidation: Thiophene S-oxides.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives or organometallic adducts.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine with a thiophene ring.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene ring.
Uniqueness
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a thiophene ring and a xanthene core, which imparts distinct electronic and structural properties. This combination allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use.
Properties
IUPAC Name |
N-(1-thiophen-2-ylpropan-2-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-14(13-15-7-6-12-25-15)22-21(23)20-16-8-2-4-10-18(16)24-19-11-5-3-9-17(19)20/h2-12,14,20H,13H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXRLADSMLZCOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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